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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxybenzonitrile

Cat. No.: B1313443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal

chemistry and materials science. Its structural elucidation and characterization are critical for its

application in research and development. This technical guide provides a detailed overview of

the spectroscopic data for 5-Fluoro-2-hydroxybenzonitrile, focusing on Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of public experimental spectra for this specific compound, this

guide utilizes high-quality predicted data to provide a comprehensive analytical profile.

Chemical Structure
IUPAC Name: 5-Fluoro-2-hydroxybenzonitrile Molecular Formula: C₇H₄FNO Molecular

Weight: 137.11 g/mol CAS Number: 91407-41-9

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 5-Fluoro-2-
hydroxybenzonitrile.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

~7.30 dd
J_HH ≈ 9.0, J_HF ≈

7.5
H-3

~7.15 dd
J_HH ≈ 9.0, J_HH ≈

3.0
H-4

~6.90 ddd
J_HF ≈ 9.0, J_HH ≈

3.0, J_HH ≈ 0.5
H-6

~5.50 s (broad) - OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~160.0 (d, J_CF ≈ 245 Hz) C-5

~155.0 C-2

~120.0 (d, J_CF ≈ 25 Hz) C-4

~118.0 (d, J_CF ≈ 10 Hz) C-6

~117.0 CN

~115.0 (d, J_CF ≈ 25 Hz) C-3

~105.0 C-1

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for 5-Fluoro-2-hydroxybenzonitrile are summarized below.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Broad, Medium O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~2230 Strong C≡N stretch (nitrile)

~1620, ~1580, ~1500 Medium-Strong
Aromatic C=C skeletal

vibrations

~1250 Strong C-O stretch (phenol)

~1200 Strong C-F stretch

~850 - 800 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected fragmentation for 5-Fluoro-2-hydroxybenzonitrile is described

below.

Expected Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z = 137. Key fragmentation pathways would

likely involve the loss of CO, HCN, and fluorine.

Expected Fragmentation Pattern

m/z Fragment

137 [C₇H₄FNO]⁺ (Molecular Ion)

109 [M - CO]⁺

110 [M - HCN]⁺

118 [M - F]⁺

91 [C₆H₄F]⁺
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Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic

compound like 5-Fluoro-2-hydroxybenzonitrile.

1. NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to generate the final absorbance or

transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

3. Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

For a direct insertion probe, a small amount of the solid sample is placed in a capillary

tube.

For GC-MS, the sample must be dissolved in a volatile solvent and be thermally stable

and volatile enough to pass through the gas chromatograph.

Data Acquisition:

The sample is introduced into the high vacuum of the mass spectrometer.

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Spectroscopic Techniques and Derived Information.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-
hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313443#spectroscopic-data-of-5-fluoro-2-
hydroxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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